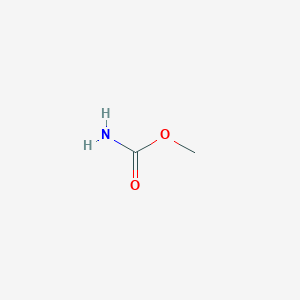

Carbamate de méthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Mécanisme D'action

Target of Action

Methyl carbamate, also known as methylurethane or urethylane, is an organic compound and the simplest ester of carbamic acid . The primary target of methyl carbamate is the enzyme cholinesterase . This enzyme plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

Methyl carbamate acts by inhibiting the activity of cholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. The excess acetylcholine continues to stimulate the neurons, causing a range of symptoms associated with cholinergic hyperactivity .

Biochemical Pathways

The action of methyl carbamate affects several biochemical pathways. It disrupts the normal functioning of the cholinergic pathway by inhibiting cholinesterase . Additionally, methyl carbamate is known to interact with the hypothalamic–pituitary–adrenal axis (HPA axis) and disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signalling in immune cells .

Pharmacokinetics

The carbamate group, to which methyl carbamate belongs, displays very good chemical and proteolytic stabilities . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The inhibition of cholinesterase by methyl carbamate leads to an accumulation of acetylcholine, resulting in overstimulation of neurons . This can cause a range of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases . Experimental evidence shows that methyl carbamate is a carcinogen in rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl carbamate. For instance, the compound may become an environmental contaminant through its use and application . The majority of it persists in the environment, impacting non-target biota and leading to ecological disturbance . Increased oxidative stress by methyl carbamate might be a result of cholinergic hyperactivity or might be due to its direct effect on the production of reactive oxygen and nitrogen species .

Analyse Biochimique

Biochemical Properties

Methyl carbamate interacts with various enzymes and proteins. It is prepared by the reaction of methanol and urea, forming in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . It is also involved in the enzymatic hydrolysis of the carbamate ester or amide linkage .

Cellular Effects

Methyl carbamate has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . It may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . It has also been found to alter lymphocytic cholinergic signaling through inhibition of acetylcholinesterase .

Molecular Mechanism

Methyl carbamate exerts its effects at the molecular level through various mechanisms. It contains C=O and N-C dipoles arising from covalent bonding of electronegative oxygen and nitrogen atoms with electroneutral carbon atoms . It also has anticholinesterase activity without a cumulative effect .

Temporal Effects in Laboratory Settings

The effects of methyl carbamate over time in laboratory settings have been studied. It has been found that the compound’s effects can change over time, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of methyl carbamate vary with different dosages in animal models. For example, the lethal dose (LD50) of a related compound, methomyl, has been estimated to be approximately 20 mg/kg in previous rodent studies .

Metabolic Pathways

Methyl carbamate is involved in various metabolic pathways. It is involved in the enzymatic hydrolysis of the carbamate ester or amide linkage .

Transport and Distribution

Information on how methyl carbamate is transported and distributed within cells and tissues is currently limited .

Méthodes De Préparation

Le méthyl carbamate peut être synthétisé par plusieurs méthodes :

Réaction du méthanol et de l'urée : Il s'agit d'une méthode courante où le méthanol réagit avec l'urée pour produire du méthyl carbamate et de l'ammoniac [ \text{CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃} ]

Réaction de l'ammoniac avec le chlorométhylformate ou le carbonate de diméthyle : Une autre méthode consiste à faire réagir l'ammoniac avec du chlorométhylformate ou du carbonate de diméthyle.

Les méthodes de production industrielle impliquent souvent ces réactions dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le méthyl carbamate subit diverses réactions chimiques, notamment :

Oxydation : Le méthyl carbamate peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées soient moins souvent discutées.

Réduction : Il peut être réduit pour former des composés plus simples, mais cela est moins fréquent dans les applications industrielles.

Substitution : Le méthyl carbamate peut subir des réactions de substitution, en particulier avec les nucléophiles.

Les réactifs et les conditions courants pour ces réactions comprennent l'utilisation de catalyseurs comme le triflate d'étain ou d'indium, et de solvants comme le toluène . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le méthyl carbamate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers composés organiques.

5. Mécanisme d'Action

Le méthyl carbamate exerce ses effets principalement par l'inhibition de l'enzyme cholinestérase. Cette enzyme est responsable de l'hydrolyse de l'acétylcholine en choline et en acide acétique. En inhibant la cholinestérase, le méthyl carbamate augmente les niveaux d'acétylcholine, conduisant à une surstimulation des récepteurs cholinergiques .

Comparaison Avec Des Composés Similaires

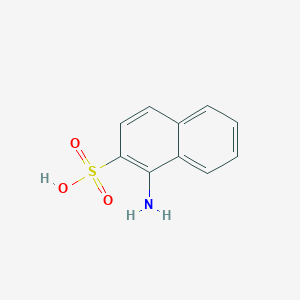

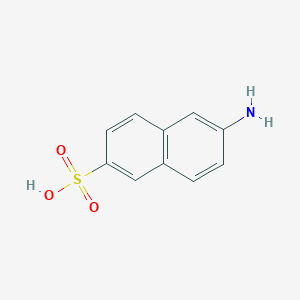

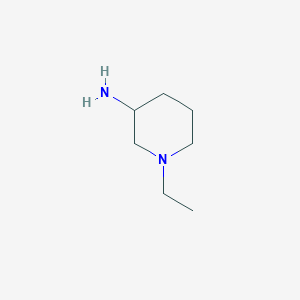

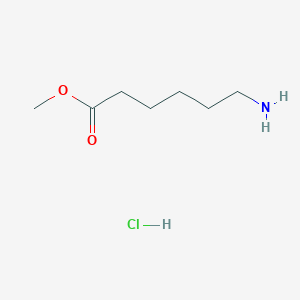

Le méthyl carbamate est similaire à d'autres carbamates, comme l'éthyl carbamate et le phényl carbamate. il est unique dans sa simplicité et ses applications spécifiques :

Éthyl Carbamate :

Phényl Carbamate : Utilisé dans la synthèse de divers composés organiques et comme réactif en chimie organique.

Le méthyl carbamate se distingue par son utilisation spécifique dans l'industrie textile et son rôle d'intermédiaire réactionnel dans divers processus chimiques.

Propriétés

IUPAC Name |

methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAXTIRRLKXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020834 | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

351 °F at 760 mmHg (NTP, 1992), 177 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Methyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS, NEEDLES | |

CAS No. |

598-55-0 | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WFX634X2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

129 °F (NTP, 1992), 52-54 °C | |

| Record name | METHYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20631 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

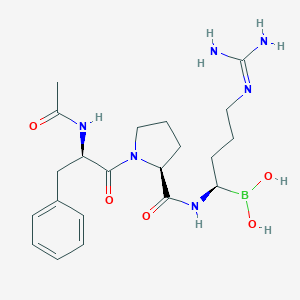

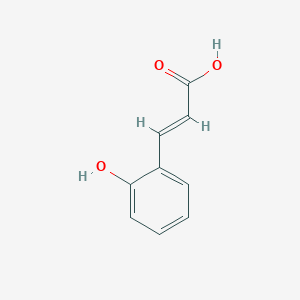

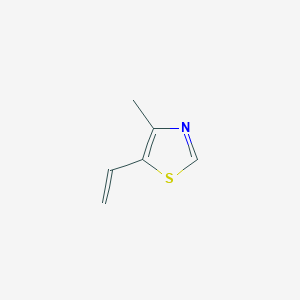

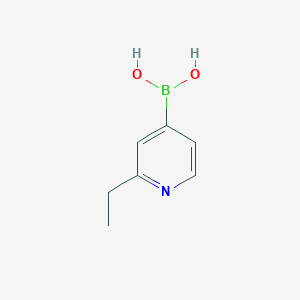

Feasible Synthetic Routes

Q1: How does methyl carbamate exert its toxic effects?

A1: Methyl carbamate is an N-methyl carbamate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. []

Q2: What are the consequences of acetylcholinesterase inhibition by methyl carbamate?

A2: The build-up of acetylcholine due to AChE inhibition by methyl carbamate can lead to a range of symptoms, including tremors, convulsions, paralysis, and even death. []

Q3: Does methyl carbamate have any other known mechanisms of action besides acetylcholinesterase inhibition?

A3: While AChE inhibition is the primary mechanism, research suggests that methyl carbamate might also interact with the aryl hydrocarbon receptor (AhR) pathway, influencing xenobiotic metabolism and potentially contributing to liver steatosis. []

Q4: What is the molecular formula, weight, and key spectroscopic data for methyl carbamate?

A4:

- Molecular formula: CH5NO2 [, ]

- Molecular weight: 75.07 g/mol [, ]

- Spectroscopic data: The rotational spectrum of methyl carbamate has been measured from 8 to 240 GHz, providing valuable information about its structure and internal rotation. [, ] Infrared spectroscopy studies have also been conducted, revealing characteristic absorption bands corresponding to specific functional groups. []

Q5: Can methyl carbamate be synthesized from urea and methanol?

A6: Yes, methyl carbamate can be synthesized through the reaction of urea with methanol. This reaction can be carried out under various conditions, including high pressure without a catalyst, medium temperature and pressure with a catalyst, or normal temperature and pressure with a catalyst. []

Q6: What factors influence the yield of methyl carbamate in the reaction with urea and methanol?

A7: Factors influencing methyl carbamate yield include the molar ratio of methanol to urea, reaction temperature, flow rate of fresh methanol, stirring speed, and reaction time. []

Q7: Are there specific challenges associated with the synthesis of methyl carbamate from urea and methanol?

A8: The reaction between O-methyl carbamate and methanol to form dimethyl carbonate is reversible, making it crucial to shift the equilibrium toward the desired product. []

Q8: Have computational methods been used to study methyl carbamate?

A9: Yes, computational studies using methods like density functional theory (DFT) and Molegro Virtual Docker (MVD) have provided valuable insights into the structure, properties, and interactions of methyl carbamate. [, ] For example, DFT calculations have been employed to investigate the urea methanolysis mechanism, revealing that reactions involving methanol dimers and trimers are kinetically and thermodynamically more favorable compared to reactions with monomers. []

Q9: Can the type of group attached to the nitrogen atom of the carbamate moiety influence the compound's activity?

A11: Yes, studies comparing the biological activities of methyl carbamate and ethyl carbamate derivatives have demonstrated differences in potency and selectivity, highlighting the importance of the N-substituent in modulating biological activity. [, ]

Q10: Have any specific formulation strategies been explored to enhance the stability, solubility, or bioavailability of methyl carbamate?

A12: While specific formulation strategies for methyl carbamate haven't been extensively documented in the provided research, the development of alkyl methyl carbamate prodrugs, such as bis(POC)PMPA (isopropyl methyl carbonate), demonstrates efforts to improve the oral bioavailability of related compounds. []

Q11: What are the regulatory implications of methyl carbamate's toxicity?

A13: The use of methyl carbamate, like other carbamate pesticides, is subject to regulations and guidelines to minimize potential risks to human health and the environment. These regulations include setting maximum residue limits (MRLs) in food to ensure consumer safety. [, ]

Q12: How is methyl carbamate metabolized in biological systems?

A14: Methyl carbamate is primarily metabolized via hydrolysis to form methylamine, which can be further degraded by microorganisms. [] While the exact metabolic pathways may vary depending on the organism, this hydrolysis is a crucial step in its detoxification.

Q13: Are there known mechanisms of resistance to methyl carbamate in insects?

A16: Insects can develop resistance to methyl carbamate, often through mutations in the active site of the AChE enzyme, reducing the insecticide's binding affinity and effectiveness. []

Q14: Are there any specific drug delivery strategies being explored to target methyl carbamate to specific tissues or cells?

A14: The provided research does not discuss drug delivery strategies for methyl carbamate. As a pesticide, current research focuses on understanding its environmental fate and potential for biodegradation.

Q15: Are there any known biomarkers for assessing methyl carbamate exposure or its effects?

A21: Cholinesterase activity in blood (plasma or erythrocytes) is a commonly used biomarker for exposure to N-methyl carbamate pesticides, including methyl carbamate. [] Depressed cholinesterase levels can indicate recent exposure.

Q16: What analytical methods are commonly used for detecting and quantifying methyl carbamate residues?

A16: Several analytical techniques are available for determining methyl carbamate residues in various matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for detecting and quantifying methyl carbamate in complex matrices like liquor and plant extracts. [, , ]

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like fluorescence, diode array (DAD), or mass spectrometry (MS), HPLC provides versatility in analyzing methyl carbamate in food samples like liquor and vegetables. [, , , , ]

- Spectrophotometry: Simple and rapid methods utilizing color reactions, like the reaction of hydrolyzed methyl carbamate with lead(IV) acetate, enable the determination of methyl carbamate in commercial formulations. []

Q17: What is the environmental fate of methyl carbamate?

A23: While specific details are limited in the provided research, it's known that methyl carbamate can undergo degradation in the environment through processes like hydrolysis and biodegradation. []

Q18: Can methyl carbamate affect non-target organisms in the environment?

A24: Yes, as an insecticide, methyl carbamate can negatively impact non-target organisms. For instance, it has been shown to stimulate methanogenesis in anaerobic salt marsh soils and organic-rich aquifer soils. [] While this effect might seem insignificant, alterations in microbial processes like methanogenesis can have broader ecological consequences.

Q19: What are some of the key parameters considered during the validation of analytical methods for methyl carbamate determination?

A19: Method validation is crucial for ensuring the reliability and accuracy of analytical data. For methyl carbamate, key validation parameters include:

- Linearity: Assessing the linear relationship between analyte concentration and instrument response. [, , ]

- Precision: Determining the reproducibility of the method, often expressed as relative standard deviation (RSD). [, , ]

- Accuracy: Evaluating how close the measured values are to the true values, usually determined using recovery studies. [, , ]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of methyl carbamate that can be reliably detected and quantified. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)